An In-depth Technical Guide to Peptide G (G-Subtide)
An In-depth Technical Guide to Peptide G (G-Subtide)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Peptide G, also known as G-Subtide, a well-characterized substrate for cGMP-dependent protein kinase (PKG). This document details its core properties, synthesis, purification, characterization, and its role in the PKG signaling pathway.
Core Properties of Peptide G (G-Subtide)
Peptide G, or G-Subtide, is a decapeptide localized in Purkinje cells of the cerebellum and serves as a specific substrate for Protein Kinase G.[1][2] Its primary sequence and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Amino Acid Sequence | Gln-Lys-Arg-Pro-Arg-Arg-Lys-Asp-Thr-Pro | [1][3][4] |
| One-Letter Code | QKRPRRKDTP | [1][3] |
| Molecular Formula | C₅₃H₉₆N₂₂O₁₅ | [1] |
| Molecular Weight | 1281.47 g/mol | [1] |
| Purity (Commercial) | >97% by HPLC | [1] |
Synthesis of Peptide G (G-Subtide)
The synthesis of G-Subtide is best achieved through solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy. The high content of arginine residues presents specific challenges, such as steric hindrance and potential side reactions, which can be mitigated with appropriate coupling reagents and protocols.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
Materials:
-
Rink Amide resin
-
Fmoc-amino acids (Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gln(Trt)-OH)
-
Coupling reagent: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
First Amino Acid Coupling (Proline):
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
Dissolve Fmoc-Pro-OH (3 eq.), HCTU (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Subsequent Amino Acid Couplings:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Thr, Asp, Lys, Arg, Arg, Pro, Arg, Lys, Gln).
-
For the multiple arginine residues, a double coupling strategy is recommended to ensure complete reaction due to steric hindrance.[5] After the initial 2-hour coupling, drain the reaction vessel and add a fresh solution of activated Fmoc-Arg(Pbf)-OH for a second 2-hour coupling.
-
-
Final Fmoc Deprotection: After the final amino acid (Gln) is coupled, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
Purification of Peptide G (G-Subtide)
The crude synthetic peptide requires purification to remove truncated sequences, deletion sequences, and byproducts from the synthesis and cleavage steps. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.
Experimental Protocol: Reversed-Phase HPLC Purification
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude G-Subtide dissolved in Mobile Phase A
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A and filter through a 0.45 µm filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Chromatographic Separation:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the full-length G-Subtide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Characterization of Peptide G (G-Subtide)
The identity and purity of the synthesized and purified G-Subtide should be confirmed using mass spectrometry.
Experimental Protocol: Mass Spectrometry Analysis
Instrumentation:
-
MALDI-TOF or ESI-LC-MS system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified peptide in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI-MS).
-
Mass Analysis:
-
Acquire the mass spectrum of the peptide.
-
Compare the experimentally determined monoisotopic mass with the calculated theoretical mass of G-Subtide (1280.47 Da).
-
-
Tandem MS (Optional): For further confirmation, perform MS/MS analysis to obtain fragment ions and confirm the amino acid sequence.
| Parameter | Expected Value |
| Calculated Monoisotopic Mass | 1280.47 Da |
| Observed Mass (Example) | [M+H]⁺ = 1281.48 Da |
Signaling Pathway and Experimental Workflows
G-Subtide is a substrate for Protein Kinase G (PKG), a key effector in the cGMP signaling pathway. This pathway plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal function.
cGMP-PKG Signaling Pathway
The cGMP-PKG signaling pathway is activated by nitric oxide (NO) and natriuretic peptides. NO stimulates soluble guanylate cyclase (sGC) to produce cGMP, while natriuretic peptides bind to particulate guanylate cyclase (pGC) to generate cGMP. The increased intracellular cGMP then activates PKG, which in turn phosphorylates various downstream target proteins, including G-Subtide.[6][7][8][9]
Experimental Workflow: Peptide Synthesis and Purification
The overall workflow for producing high-purity G-Subtide for research purposes involves a sequential process of synthesis, cleavage, purification, and characterization.
References
- 1. scbt.com [scbt.com]
- 2. GPCR kinases phosphorylate GPCR C-terminal peptides in a hierarchical manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Subtide - Echelon Biosciences [echelon-inc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biotage.com [biotage.com]
- 6. The cGMP/PKG pathway as a common mediator of cardioprotection: translatability and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. KEGG PATHWAY: cGMP-PKG signaling pathway - Homo sapiens (human) [kegg.jp]
